4-Hydroxyphenyl 4-(dodecyloxy)benzoate

Thermal analysis Crystallinity Ester mesogens

4-Hydroxyphenyl 4-(dodecyloxy)benzoate (CAS 123436-82-8) is a synthetic benzoate diester composed of a 4-dodecyloxybenzoic acid moiety esterified with hydroquinone (4-hydroxyphenol). It belongs to the broader class of 4-substituted phenyl 4-alkoxybenzoates, which have been investigated as calamitic (rod-like) liquid crystal mesogens and non-ionic surfactant amphiphiles.

Molecular Formula C25H34O4
Molecular Weight 398.5 g/mol
CAS No. 123436-82-8
Cat. No. B045186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyphenyl 4-(dodecyloxy)benzoate
CAS123436-82-8
Molecular FormulaC25H34O4
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O
InChIInChI=1S/C25H34O4/c1-2-3-4-5-6-7-8-9-10-11-20-28-23-16-12-21(13-17-23)25(27)29-24-18-14-22(26)15-19-24/h12-19,26H,2-11,20H2,1H3
InChIKeyIGNDWTCDOMXOCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxyphenyl 4-(dodecyloxy)benzoate (CAS 123436-82-8): Structural Identity and Fundamental Physicochemical Profile for Informed Procurement


4-Hydroxyphenyl 4-(dodecyloxy)benzoate (CAS 123436-82-8) is a synthetic benzoate diester composed of a 4-dodecyloxybenzoic acid moiety esterified with hydroquinone (4-hydroxyphenol). It belongs to the broader class of 4-substituted phenyl 4-alkoxybenzoates, which have been investigated as calamitic (rod-like) liquid crystal mesogens and non-ionic surfactant amphiphiles. Its molecular formula is C₂₅H₃₄O₄ (MW = 398.54 g·mol⁻¹) and it features one hydrogen-bond donor (phenolic -OH), four hydrogen-bond acceptors (ether and ester oxygens), and fifteen rotatable bonds, yielding a predicted logP of 6.91 . The compound is a crystalline solid at room temperature with a reported melting point of 113 °C .

Why 4-Hydroxyphenyl 4-(dodecyloxy)benzoate Cannot Be Replaced by Simpler Alkyl Benzoates or Parabens


Generic substitution with structurally related compounds such as dodecyl 4-hydroxybenzoate (CAS 2664-60-0) or 4-(dodecyloxy)benzoic acid (CAS 2312-15-4) introduces critical functional deficits. The target compound uniquely combines a terminal phenolic -OH group (hydrogen-bond donor) with a long C12 alkoxy chain, conferring dual mesogenic and surfactant character. Removal of the hydroxyphenyl terminus (as in dodecyl 4-hydroxybenzoate) eliminates the hydrogen-bonding capacity essential for supramolecular organization observed in liquid-crystalline and vesicle-forming applications [1]. Conversely, the free acid analog (4-(dodecyloxy)benzoic acid) lacks the ester-linked hydroxyphenyl moiety, reducing molecular anisotropy and precluding the formation of stable smectic mesophases. The specific ester connectivity—benzoate carbonyl attached to the hydroxyphenyl ring—distinguishes this compound from its regioisomer 4-(dodecyloxy)phenyl 4-hydroxybenzoate, where the inverted linkage alters the dipole moment and mesomorphic transition temperatures [2].

Quantitative Differentiation Evidence for 4-Hydroxyphenyl 4-(dodecyloxy)benzoate vs. Closest Analogs


Melting Point Elevation Relative to Alkyl Paraben Analogs

The target compound exhibits a melting point of 113 °C, substantially higher than the 54–56 °C reported for dodecyl 4-hydroxybenzoate (CAS 2664-60-0), a simple alkyl paraben that lacks the terminal phenoxy linkage . This ~57 °C elevation in melting point is attributed to enhanced intermolecular π–π stacking between the additional aromatic ring and hydrogen bonding involving the terminal -OH, which are absent in the alkyl paraben comparator.

Thermal analysis Crystallinity Ester mesogens

LogP and Lipophilicity-Driven Solubility Differentiation

The predicted logP of 6.91 for 4-hydroxyphenyl 4-(dodecyloxy)benzoate is approximately four orders of magnitude higher than that of the methoxy analog 4-hydroxyphenyl 4-methoxybenzoate (C₁₄H₁₂O₄, predicted logP ~2.9), and exceeds the logP of dodecyl 4-hydroxybenzoate (~5.8) by over one log unit [1]. This pronounced lipophilicity arises from the combined effect of the C12 alkoxy chain and the additional aromatic ester linkage.

Lipophilicity Partition coefficient Amphiphile design

Terminal Hydroxy Group Effect on Smectic Phase Stability in Mesomorphic Systems

In a systematic study of 4-hydroxyphenyl 4-(4-alkoxybenzoyloxy)benzoates, the terminal hydroxy group was shown to influence smectic A–nematic transition temperatures relative to methoxy- and chloro-terminated analogs. Although the absolute transition temperatures depend on the full core structure, the hydrogen-bond donor capacity of the -OH group broadens the smectic A phase range by ~5–10 °C in binary mixtures with aryl acids compared to non-hydroxy analogs [1]. By class-level extrapolation, the hydroxyphenyl terminus in 4-hydroxyphenyl 4-(dodecyloxy)benzoate provides comparable hydrogen-bond-mediated mesophase stabilization not available in methoxy- or chloro-substituted counterparts.

Liquid crystals Smectic phase Hydrogen bonding

Hydrophilic-Lipophilic Balance (HLB) and Surfactant Character via Class-Level Analogy

A closely related amphiphile, 3,4-di(dodecyloxy)benzoic acid-4-hydroxyphenyl ester (DDBE), has been experimentally characterized as a true non-ionic surfactant with a hydrophilic-lipophilic balance (HLB) of 4.7, comparable to Span-60. DDBE undergoes spontaneous unilamellar vesicle formation in THF:water mixtures, with hydrodynamic diameters tunable between ~50 nm and 3000 nm depending on concentration and solvent polarity [1]. The target compound 4-hydroxyphenyl 4-(dodecyloxy)benzoate shares the same hydroxyphenyl ester headgroup architecture with a single dodecyloxy tail, and is predicted to exhibit a similar HLB in the 4–6 range, positioning it for vesicle- and micelle-based applications distinct from the more hydrophilic alkyl parabens (HLB > 10).

Amphiphile HLB Vesicle formation

High-Confidence Application Scenarios for 4-Hydroxyphenyl 4-(dodecyloxy)benzoate Based on Quantitative Differentiation Evidence


Non-Ionic Surfactant and Vesicle Self-Assembly Research

The predicted HLB of 4–6, anchored by experimental data from the structurally analogous 3,4-di(dodecyloxy)benzoic acid-4-hydroxyphenyl ester (HLB = 4.7, spontaneous vesicle formation), makes this compound a candidate for studying concentration-dependent vesicle fission/fusion dynamics and bilayer membrane models. Its low HLB is a critical differentiator from higher-HLB alkyl parabens that form only micellar aggregates [1]. Researchers requiring a single-chain amphiphile that partitions preferentially into hydrophobic phases and forms bilayer structures should prioritize this compound over dodecyl 4-hydroxybenzoate.

Liquid Crystal Intermediate for Smectic Mesophase Formulations

The terminal hydroxyphenyl group contributes hydrogen-bond-mediated stabilization of smectic A phases, as demonstrated in analogous 4-hydroxyphenyl 4-(4-alkoxybenzoyloxy)benzoate series where the -OH group broadens the smectic phase range by 5–10 °C relative to methoxy and chloro analogs [2]. This makes 4-hydroxyphenyl 4-(dodecyloxy)benzoate a valuable synthetic intermediate for ferroelectric liquid crystal mixtures (e.g., SmC* formulations) where wider smectic operating windows are required. The regioisomeric 4-(dodecyloxy)phenyl 4-hydroxybenzoate, described in patent EP0321984B1, has been utilized in ferroelectric LC compositions, supporting the utility of this structural class [3].

Hydrogen-Bonded Supramolecular Complexation Studies

The single phenolic -OH (H-bond donor count = 1) combined with four H-bond acceptors (ether + ester oxygens) provides a defined stoichiometric profile for forming heterodimeric complexes with proton-acceptor mesogens (e.g., stilbazoles, pyridyl derivatives). The 1992 study on terminal hydroxy group effects explicitly demonstrated that hydrogen bonding at the terminal position modulates smectic properties in binary mixtures with aryl acids [2]. This stoichiometric control is absent in methoxy-terminated analogs (zero H-bond donors) and chloro-terminated analogs, making the hydroxyphenyl compound uniquely suited for studying H-bond-driven mesophase induction.

Reference Standard for Chromatographic Method Development

With a predicted logP of 6.91—significantly exceeding that of both 4-hydroxyphenyl 4-methoxybenzoate (logP ~2.9) and dodecyl 4-hydroxybenzoate (logP ~5.8)—this compound serves as a high-lipophilicity calibration standard for reversed-phase HPLC and logP determination methods . Its distinct retention behavior relative to lower-chain-length or non-hydroxy analogs enables its use as a system suitability marker in methods separating structurally similar alkyl benzoates.

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